An In-depth Technical Guide to the Chemical Properties and Applications of 6-Methoxyquinolin-8-ol
An In-depth Technical Guide to the Chemical Properties and Applications of 6-Methoxyquinolin-8-ol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Methoxyquinolin-8-ol, a heterocyclic compound of significant interest in medicinal and analytical chemistry. We will delve into its core chemical properties, synthesis pathways, reactivity, and diverse applications, offering field-proven insights grounded in authoritative scientific literature. The structure of this document is designed to flow from fundamental principles to practical applications, providing a robust resource for professionals in the field.
Core Chemical Identity and Physical Properties
6-Methoxyquinolin-8-ol is a derivative of 8-hydroxyquinoline, a well-known bidentate chelating agent. The introduction of a methoxy group at the 6-position modulates its electronic properties, lipophilicity, and, consequently, its biological activity and analytical utility.
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IUPAC Name: 6-Methoxyquinolin-8-ol
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Synonyms: 8-Hydroxy-6-methoxyquinoline
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Molecular Formula: C₁₀H₉NO₂
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Molecular Weight: 175.18 g/mol
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CAS Number: 5263-87-6 (for the related 6-methoxyquinoline) is often associated, but a specific CAS for the 8-ol derivative should be verified by suppliers.
Physicochemical Data Summary
Quantitative data for 6-Methoxyquinolin-8-ol is not as readily available as for its precursors. The properties below are synthesized from data on closely related analogs and predictive models.
| Property | Value | Source/Comment |
| Appearance | Expected to be a light-colored crystalline solid | Based on analogs like 6-methoxy-8-nitroquinoline (light-tan crystals).[1] |
| Melting Point | Not widely reported; estimated >100 °C | The precursor 6-methoxy-8-nitroquinoline melts at 158-160 °C. |
| Boiling Point | >300 °C (Predicted) | High due to aromatic structure and hydrogen bonding. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, chloroform. | The parent 8-hydroxyquinoline is weakly soluble in water. The methoxy group may slightly increase lipophilicity. |
Synthesis Pathway: A Multi-Step Approach
The synthesis of 6-Methoxyquinolin-8-ol is not a trivial, single-step reaction. It typically involves the construction of the quinoline core followed by functional group interconversions. The most reliable pathway proceeds through the synthesis of a key intermediate, 6-methoxy-8-nitroquinoline, via a modified Skraup reaction.[1]
Overall Synthesis Workflow
The process can be visualized as a three-stage workflow:
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Skraup Synthesis: Cyclization to form the 6-methoxy-8-nitroquinoline core.
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Nitro Group Reduction: Conversion of the nitro group to a primary amine.
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Diazotization & Hydrolysis: Conversion of the amino group to a hydroxyl group.
Caption: Multi-step synthesis of 6-Methoxyquinolin-8-ol.
Detailed Experimental Protocol: Synthesis of 6-Methoxy-8-nitroquinoline[1]
This protocol is adapted from a robust procedure published in Organic Syntheses, which provides a self-validating and trustworthy method for producing the key precursor.[1] The Skraup synthesis is a powerful but notoriously exothermic reaction for creating quinolines from anilines.[2][3][4]
Causality Behind Experimental Choices:
-
Oxidizing Agent: Arsenic oxide is used. While nitrobenzene is common, arsenic acid or its oxide can lead to a less violent reaction.[1][4]
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Moderator: Glycerol is dehydrated by sulfuric acid to form acrolein in situ, which then reacts with the aniline derivative.[5][6] This avoids handling volatile and unstable acrolein directly.
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Temperature Control: Strict temperature control is critical to prevent a runaway reaction. The procedure specifies a multi-stage heating process to manage the exothermicity.[1]
Step-by-Step Methodology:
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Preparation: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, prepare a homogeneous slurry by mixing 588 g of powdered arsenic oxide, 588 g of 3-nitro-4-aminoanisole, and 1.2 kg of glycerol.[1]
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Acid Addition (Part 1): With vigorous stirring, add 315 mL of concentrated sulfuric acid via a dropping funnel over 30-45 minutes. The temperature will spontaneously rise to 65–70°C.[1]
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Dehydration: Replace the stirrer and funnel with a thermometer and a vacuum attachment. Heat the flask carefully in an oil bath under vacuum to an internal temperature of 105–110°C to remove water formed from the dehydration of glycerol. This step is complete when 235–285 g of water has been removed.[1]
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Acid Addition (Part 2 - Cyclization): Cool the mixture slightly and re-attach the stirrer and dropping funnel. While maintaining an internal temperature of exactly 117–119°C, add an additional 236 mL of concentrated sulfuric acid dropwise over 2.5–3.5 hours.[1]
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Reaction Completion: After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.[1]
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Workup and Neutralization: Cool the reaction mixture below 100°C, dilute with 1.5 L of water, and allow it to cool overnight. Pour this mixture into a large container with 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice to neutralize the acid and precipitate the product.[1]
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Purification: The crude product is purified by recrystallization. The procedure notes that chloroform is a good solvent for this, with methanol being used for washing to remove impurities. The final product is obtained as light-tan crystals with a yield of 65–76%.[1]
Chemical Reactivity and Mechanistic Insights
The reactivity of 6-Methoxyquinolin-8-ol is governed by the interplay of the quinoline nucleus, the phenolic hydroxyl group, and the electron-donating methoxy group.
Metal Chelation
The defining characteristic of the 8-hydroxyquinoline scaffold is its ability to act as a potent bidentate chelating agent for a vast number of metal ions.[7][8][9] The nitrogen atom of the pyridine ring and the oxygen of the deprotonated hydroxyl group form a stable five-membered ring with the metal ion. This chelation is often accompanied by a significant increase in fluorescence, a property exploited in analytical sensors.[10]
Caption: Metal chelation by the 8-hydroxyquinoline scaffold.
Nitro Group Reduction (Precursor Reaction)
The conversion of 6-methoxy-8-nitroquinoline to 6-methoxyquinolin-8-amine is a critical step in the synthesis pathway. This nitroreduction is a fundamental reaction in organic chemistry.[11]
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Mechanism: The reaction involves the six-electron reduction of the nitro group (-NO₂) to an amino group (-NH₂), proceeding through nitroso (-NO) and hydroxylamino (-NHOH) intermediates.
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Reagents: Common laboratory reagents for this transformation include:
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Tin (Sn) or Iron (Fe) metal in the presence of concentrated hydrochloric acid.
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Catalytic hydrogenation using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) or platinum catalyst.
-
-
Significance: This reaction is pivotal for accessing the 8-aminoquinoline core, which is the foundation for numerous antimalarial drugs, including Primaquine.[12]
Analytical Characterization
A combination of spectroscopic and chromatographic methods is essential for confirming the structure and purity of 6-Methoxyquinolin-8-ol.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons on the quinoline ring, a singlet for the methoxy (-OCH₃) group, and a broad singlet for the hydroxyl (-OH) proton. The specific chemical shifts and coupling constants would confirm the substitution pattern. |
| ¹³C NMR | Resonances for all 10 carbon atoms in the molecule, including the methoxy carbon and the carbon atoms of the quinoline core, with distinct shifts for those bonded to heteroatoms. |
| IR Spectroscopy | A broad absorption band in the 3200-3500 cm⁻¹ region characteristic of the O-H stretching of the hydroxyl group. C-O stretching for the methoxy group and aromatic C=C and C=N stretching bands would also be present.[13] |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (175.18). Fragmentation patterns would be consistent with the quinoline structure.[14] |
| HPLC | A single major peak under appropriate conditions (e.g., reversed-phase column with a methanol/water or acetonitrile/water mobile phase) would indicate high purity.[15] |
Applications in Research and Development
The 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry due to its wide range of biological activities, which are often linked to its metal-chelating properties.[9][16]
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Antimicrobial and Antifungal Agents: 8-Hydroxyquinoline derivatives disrupt cellular function in pathogens, partly by chelating essential metal ions required for enzymatic activity.[7][8]
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Anticancer Research: These compounds can induce apoptosis in cancer cells by altering the homeostasis of intracellular metal ions like copper and zinc, leading to increased reactive oxygen species (ROS) and cellular stress.[9]
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Neuroprotective Agents: Metal dysregulation is implicated in neurodegenerative diseases like Alzheimer's. 8-Hydroxyquinoline derivatives are explored as agents to chelate excess metal ions (e.g., copper, zinc, iron) in the brain, potentially reducing oxidative stress and amyloid plaque formation.[9][10]
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Analytical Chemistry: Due to their strong and often fluorescent response upon metal binding, these molecules are excellent candidates for developing chemosensors for the detection of biologically and environmentally important metal ions.[8][10]
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Synthetic Intermediate: As demonstrated, the precursors to 6-Methoxyquinolin-8-ol, such as 6-methoxy-8-aminoquinoline, are vital building blocks for synthesizing more complex pharmaceutical agents, particularly antimalarials.[12]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-Methoxyquinolin-8-ol is not widely available, data from its close relatives (6-methoxyquinoline, 6-methoxy-8-nitroquinoline) provides a strong basis for safe handling protocols.[17][18][19]
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Hazard Identification: Expected to be harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[17][18][20]
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Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[17][19]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[20]
References
- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
- Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Coll. Vol. 3, p.581 (1955); Vol. 28, p.82 (1948).
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wikipedia. (n.d.). Skraup reaction.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- SciSpace. (2013).
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
- Taylor & Francis Online. (2019).
- National Center for Biotechnology Information. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Semantic Scholar. (2013).
- Thermo Fisher Scientific. (2010).
- Fisher Scientific. (2024).
- The Royal Society of Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.). 6-Methoxy-8-nitroquinoline 99%.
- Acros Organics. (2010).
- Fisher Scientific. (2025).
- PubChem. (n.d.). 6-Methoxy-8-quinolinamine.
- SynHet. (n.d.). 6-Methoxy-8-nitroquinoline.
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.
- MDPI. (2020). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.
- NIST. (n.d.). Quinoline, 6-methoxy-8-nitro-. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
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